Diethyl 2-(2-(benzyloxy)ethyl)malonate
Overview
Description
“Diethyl 2-(2-(benzyloxy)ethyl)malonate” is a chemical compound with the molecular formula C16H22O5 . It has an average mass of 294.343 Da and a monoisotopic mass of 294.146729 Da .
Synthesis Analysis
While specific synthesis methods for “Diethyl 2-(2-(benzyloxy)ethyl)malonate” were not found, it’s known that diethyl malonate derivatives can be combined with urea under the action of a strong base to form a barbiturate .
Molecular Structure Analysis
The molecule contains a total of 43 bonds, including 21 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic ether .
Chemical Reactions Analysis
As a derivative of diethyl malonate, it can be combined with urea under the action of a strong base to form a barbiturate . It’s also known that diethyl malonate undergoes the usual reactions of carboxylic acids as well as facile cleavage into acetic acid and carbon dioxide .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 385.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 167.3±26.5 °C . The index of refraction is 1.495, and it has a molar refractivity of 78.1±0.3 cm³ .
Scientific Research Applications
Synthesis of Hydantoins and Malonamides
Diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates, a derivative of Diethyl 2-(2-(benzyloxy)ethyl)malonate, have been used in the synthesis of hydantoins and malonamides. This process involves saponification, activation with oxalyl chloride, and treatment with primary aromatic amines. The formation of these compounds is believed to include a cyclization to 2-alkoxyoxazol-5(4 H )-ones or conversion to N -carboxy anhydrides (Hroch et al., 2012).
Synthesis of Heterocyclic Sulfone Systems
Diethyl 2-(2-(benzyloxy)ethyl)malonate has been used in creating a wide range of heterocyclic sulfone systems. This compound exhibits high reactivity towards various reagents, facilitating chemical transformations essential in synthesizing these systems (Elkholy, 2008).
Production of β-Trifluoromethyl-N-acetyltryptophan
This compound has been used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan. The process involves hydrolysis in aqueous NaOH solution, acidification, and decarboxylation, leading to the formation of syn-isomers of β-trifluoromethyl-N-acetyltryptophan in high yield (Gong, Kato, & Kimoto, 1999).
Liquid Crystal Compound Synthesis
2-ethyl diethyl malonate, a related compound, has been synthesized for use in the preparation of liquid crystal compounds like 5-ethyl-2-(4-cyanophenyl)-1,3-Dioxane. These compounds have been characterized for their phase transition properties using techniques like DSC, IR, and ~(1)H-NMR (Han De-yu, 2005).
Arylation in Organic Synthesis
Diethyl malonate has been used in arylation reactions under the catalysis of CuI/L-proline. This process is significant for producing 2-aryl-1,3-dicarbonyl compounds, showcasing the utility of diethyl malonate derivatives in organic synthesis (Xie, Cai, & Ma, 2005).
Polymerization and Material Science
The compound has also played a role in polymer science. Cationic polymerization of diethyl (2-(vinyloxy)ethyl)malonate led to polymers with malonic ester pendants, applicable in material science for creating polymers with specific properties (Higashimura, Enoki, & Sawamoto, 1987).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-(2-phenylmethoxyethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDKROYDQHPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502213 | |
Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41478-45-9 | |
Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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